molecular formula C7H13ClF3NO2 B6181313 [(1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol hydrochloride CAS No. 2613381-92-1

[(1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol hydrochloride

Cat. No.: B6181313
CAS No.: 2613381-92-1
M. Wt: 235.6
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Description

[(1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol hydrochloride is a chemical compound with the molecular formula C7H12F3NO2·HCl It is known for its unique structure, which includes a cyclobutyl ring substituted with an amino group, a methoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The amino, methoxy, and trifluoromethyl groups are introduced through a series of substitution reactions. Common reagents used in these reactions include methanol, trifluoromethyl iodide, and ammonia.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino, methoxy, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

[(1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol hydrochloride can be compared with other similar compounds, such as:

    [(1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol: The free base form of the compound.

    [(1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol acetate: An ester derivative.

    [(1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol sulfate: A sulfate salt derivative.

The uniqueness of this compound lies in its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and biological activity.

Properties

CAS No.

2613381-92-1

Molecular Formula

C7H13ClF3NO2

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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